molecular formula C11H10Cl3NO7 B020744 3,5,6-Trichloro-2-pyridinol glucuronide CAS No. 58997-12-9

3,5,6-Trichloro-2-pyridinol glucuronide

Cat. No.: B020744
CAS No.: 58997-12-9
M. Wt: 374.6 g/mol
InChI Key: XIPKXSPRDJUGPJ-DEGUGSHBSA-N
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Description

3,5,6-Trichloro-2-pyridinol glucuronide is a crucial glucuronide conjugate of the specific metabolite 3,5,6-trichloro-2-pyridinol (TCPy). It serves as a primary biomarker for assessing human exposure to the broad-spectrum organophosphorus insecticides chlorpyrifos and chlorpyrifos-methyl . Following exposure, these compounds are metabolized and approximately 70% of an oral dose is excreted in urine as this glucuronide conjugate, which has an elimination half-life of about 27 hours in humans . Main Applications & Research Value: • Biomonitoring Studies: This compound is an essential standard for the quantitative analysis of TCPy in human urine samples, enabling the assessment of exposure in both the general population and occupational settings (e.g., pesticide sprayers) . It is used in developing and validating highly sensitive analytical methods, such as gas chromatography-mass spectrometry (GC-MS) . • Toxicological Research: It plays a key role in studying the metabolism, toxicokinetics, and elimination pathways of chlorpyrifos . • Quality Control & Regulatory Submissions: As a well-characterized impurity and metabolite reference standard, it is critical for quality control (QC) in pharmaceutical manufacturing and for supporting Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) . Mechanism of Action: The parent insecticide, chlorpyrifos, requires metabolic activation to its oxon form to inhibit acetylcholinesterase . A key detoxification pathway involves the breakdown (dearylation) of chlorpyrifos or chlorpyrifos oxon by cytochrome P450 isozymes and A-esterases, leading to the formation of TCPy . This TCPy is then predominantly conjugated with glucuronic acid in the body to form this compound, which is excreted in urine . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3,5,6-trichloropyridin-2-yl)oxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl3NO7/c12-2-1-3(13)9(15-8(2)14)22-11-6(18)4(16)5(17)7(21-11)10(19)20/h1,4-7,11,16-18H,(H,19,20)/t4-,5-,6+,7-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPKXSPRDJUGPJ-DEGUGSHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1Cl)Cl)OC2C(C(C(C(O2)C(=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=NC(=C1Cl)Cl)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl3NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70207726
Record name 3,5,6-Trichloro-2-pyridinol glucuronide
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Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58997-12-9
Record name 3,5,6-Trichloro-2-pyridinol glucuronide
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5,6-Trichloro-2-pyridinol glucuronide
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Record name 3,5,6-Trichloro-2-pyridinol glucuronide
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Metabolic Origins and Biotransformation of 3,5,6 Trichloro 2 Pyridinol Glucuronide

Formation of the Aglycone, 3,5,6-Trichloro-2-pyridinol (B117793), from Parent Compounds

The initial step in the formation of 3,5,6-Trichloro-2-pyridinol glucuronide is the metabolic conversion of certain pesticides into the aglycone, 3,5,6-Trichloro-2-pyridinol (TCPy). This process primarily involves the breakdown of chlorpyrifos (B1668852), chlorpyrifos-methyl (B1668853), and triclopyr (B129103). wikipedia.orgnih.govnih.gov

Chlorpyrifos Dearylation and 3,5,6-Trichloro-2-pyridinol Formation

Chlorpyrifos, an organophosphate insecticide, undergoes a critical metabolic process known as dearylation, which leads to the formation of TCPy. nih.govoup.com This detoxification pathway involves the cleavage of the phosphate (B84403) ester bond in the chlorpyrifos molecule. oup.com The reaction is catalyzed by cytochrome P450 (CYP) enzymes in the liver. nih.govnih.gov Specifically, isoforms such as CYP2C19 and CYP3A4 have been identified as having high dearylation activity. nih.gov This process effectively detoxifies chlorpyrifos by removing the toxic phosphate group and producing the less toxic metabolite, TCPy. nih.govorst.edu

In addition to dearylation, chlorpyrifos can also be metabolized through oxidative desulfuration by CYP enzymes, leading to the formation of chlorpyrifos-oxon, a more potent neurotoxic compound. nih.govnih.gov However, the formation of TCPy through dearylation represents a significant detoxification route. nih.gov Studies in human liver microsomes have shown that the dearylation pathway has a lower Michaelis constant (Km) and a higher maximum reaction velocity (Vmax) compared to the desulfuration pathway, suggesting a higher affinity and capacity for TCPy formation. nih.gov

Chlorpyrifos-Methyl Hydrolysis and 3,5,6-Trichloro-2-pyridinol Formation

Similar to chlorpyrifos, the insecticide chlorpyrifos-methyl is also a precursor to TCPy. wikipedia.orgnih.gov The primary metabolic pathway for the formation of TCPy from chlorpyrifos-methyl is hydrolysis. nih.govnih.gov This reaction involves the cleavage of the ester linkage, resulting in the release of the TCPy moiety. nih.gov While specific enzyme kinetics for this direct hydrolysis are less detailed in the provided literature, the structural similarity to chlorpyrifos suggests a comparable metabolic fate. The resulting TCPy is then available for further metabolic processes, including glucuronidation. oup.com

Triclopyr Metabolism to 3,5,6-Trichloro-2-pyridinol

The herbicide triclopyr is another significant source of TCPy. wikipedia.orgnih.govmass.gov The metabolism of triclopyr to TCPy involves the cleavage of the ether linkage in the triclopyr molecule. mass.gov In various species, triclopyr is rapidly absorbed and metabolized, with the primary metabolite being TCPy. nih.govnih.gov Studies have shown that after oral administration of triclopyr to rats, the majority is excreted in the urine, largely as unchanged triclopyr, but with TCPy being a notable metabolite. nih.gov Photodegradation is also a major pathway for the transformation of triclopyr in aquatic systems, which can lead to the formation of TCPy. mass.gov

Phase II Conjugation: Glucuronidation of 3,5,6-Trichloro-2-pyridinol

Following its formation, TCPy undergoes a Phase II metabolic reaction known as glucuronidation. oup.comoup.com This is a crucial detoxification step that increases the water solubility of TCPy, facilitating its elimination from the body, primarily through urine. oup.comoup.com The process involves the transfer of a glucuronic acid molecule from uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of TCPy. nih.govwikipedia.org This reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). nih.govnih.gov The resulting conjugate, this compound, is a more polar and less toxic compound than its parent aglycone. The formation of this glucuronide conjugate is a key indicator used in biomonitoring studies to assess exposure to chlorpyrifos and other parent compounds. nih.gov

Enzymatic Regulation of this compound Synthesis

The synthesis of this compound is a multi-step process regulated by specific enzyme systems. The initial formation of the TCPy precursor is heavily dependent on the activity of Phase I enzymes, particularly cytochrome P450 monooxygenases.

Parent CompoundMetabolic PathwayKey Enzyme(s)Metabolite
ChlorpyrifosDearylationCytochrome P450 (CYP2C19, CYP3A4)3,5,6-Trichloro-2-pyridinol (TCPy)
Chlorpyrifos-methylHydrolysisNot specified3,5,6-Trichloro-2-pyridinol (TCPy)
TriclopyrEther cleavageNot specified3,5,6-Trichloro-2-pyridinol (TCPy)
3,5,6-Trichloro-2-pyridinol (TCPy)GlucuronidationUDP-glucuronosyltransferases (UGTs)This compound

UDP-Glucuronosyltransferases (UGTs) in 3,5,6-Trichloro-2-pyridinol Glucuronidation

The biotransformation of 3,5,6-trichloro-2-pyridinol (TCPy) into its glucuronide conjugate is a phase II metabolic reaction catalyzed by the UDP-glucuronosyltransferase (UGT) superfamily of enzymes. This process, known as glucuronidation, is a critical detoxification pathway for a vast number of xenobiotics and endogenous compounds. The UGT enzymes transfer a glucuronic acid molecule from the high-energy co-substrate, uridine 5'-diphospho-glucuronic acid (UDPGA), to a suitable functional group on the substrate. In the case of TCPy, the hydroxyl group (-OH) on the pyridine (B92270) ring serves as the acceptor site for the glucuronic acid moiety. This conjugation reaction significantly increases the water solubility and molecular weight of TCPy, making the resulting this compound more readily excretable from the body, primarily via urine.

In humans, the UGT enzyme superfamily is divided into several families, with the UGT1A and UGT2B families being the most important for drug and xenobiotic metabolism. These enzymes are primarily located in the endoplasmic reticulum of cells in the liver, as well as in extrahepatic tissues such as the intestine, kidneys, and brain. mdpi.com Phenolic compounds, a class to which TCPy belongs, are common substrates for multiple UGT isoforms.

While the specific UGT isoforms that catalyze the glucuronidation of TCPy have not been definitively identified in the available literature, it is plausible that isoforms known to metabolize other phenolic compounds are involved. For instance, UGT1A1, UGT1A6, UGT1A9, and UGT2B7 are known to glucuronidate a wide range of phenolic substrates. Without direct experimental evidence using recombinant human UGTs and TCPy as a substrate, the precise contribution of each isoform remains speculative.

Interspecies Variations in Glucuronidation Pathways of 3,5,6-Trichloro-2-pyridinol

Significant interspecies differences are a well-established characteristic of drug metabolism, and UGT-mediated glucuronidation is no exception. The expression levels, substrate specificities, and catalytic activities of UGT isoforms can vary substantially between humans, rats, mice, and other laboratory animals. These variations can lead to marked differences in the rate and profile of metabolite formation, which has important implications for toxicology and the extrapolation of animal data to humans.

For the parent compound chlorpyrifos, species differences in its initial metabolism to TCPy have been documented. For example, studies using liver microsomes have shown that the rates of chlorpyrifos metabolism are lower in humans compared to rats. nih.gov This initial difference in the rate of TCPy formation will inherently affect the subsequent availability of the substrate for glucuronidation.

Regarding the glucuronidation of TCPy itself, while direct comparative kinetic data is not available, findings for other substrates demonstrate the extent of these species differences. For instance, the glucuronidation of diclofenac (B195802) is primarily catalyzed by UGT2B7 in humans and UGT2B1 in rats, and the kinetic parameters differ between the species. nih.gov Similarly, studies on other compounds show that the intrinsic clearance (Vmax/Km) for glucuronidation in liver and intestinal microsomes can differ significantly between humans, monkeys, dogs, and rats. nih.gov

It is therefore highly probable that the glucuronidation of 3,5,6-trichloro-2-pyridinol also exhibits significant interspecies variability. The specific UGT isoforms involved and the kinetic efficiency of the reaction likely differ between humans and common toxicological models like the rat. However, without dedicated research, a quantitative comparison is not possible. The table below illustrates typical interspecies kinetic data for the glucuronidation of a different phenolic compound to highlight the expected, but unconfirmed, type of variation for TCPy.

Table 1: Illustrative Example of Interspecies Variation in Liver Microsomal Glucuronidation Kinetics for a Generic Phenolic Compound (Note: This data is for illustrative purposes and does not represent 3,5,6-trichloro-2-pyridinol)

SpeciesApparent Km (µM)Vmax (nmol/min/mg protein)Intrinsic Clearance (CLint, Vmax/Km) (mL/min/mg protein)
Human1502.50.017
Rat805.00.063
Mouse2208.10.037
Dog1101.80.016

Toxicokinetic Profile and Excretion Dynamics of 3,5,6 Trichloro 2 Pyridinol Glucuronide

Systemic Absorption and Distribution of 3,5,6-Trichloro-2-pyridinol (B117793) Conjugates

Following systemic absorption of its parent compounds, chlorpyrifos (B1668852) or triclopyr (B129103), 3,5,6-Trichloro-2-pyridinol (TCPy) is formed and distributed throughout the body. In blood, TCPy is the principal form of the metabolite found in circulation nih.gov. The distribution of TCPy and its conjugates has been observed in various tissues. Studies in rats have identified residues in perirenal fat and liver in males, and in the ovaries and fat of females oup.com. In swine, residues of TCPy have also been detected in body tissues nih.gov.

A notable characteristic of TCPy in the circulatory system is its substantial binding to plasma proteins. Research has indicated that approximately 98.5% of TCPy is bound to proteins in blood plasma nih.govoup.com. This high degree of protein binding influences its distribution and availability for elimination. The unbound fraction of TCPy in plasma is what is available to partition into various tissue compartments oup.com.

Elimination Routes and Kinetics of 3,5,6-Trichloro-2-pyridinol Glucuronide

The elimination of 3,5,6-Trichloro-2-pyridinol from the body occurs through various routes, with renal excretion being the most significant. The primary form of elimination is through its conjugated metabolites, including this compound.

Renal Excretion of this compound

The predominant pathway for the excretion of 3,5,6-Trichloro-2-pyridinol is via the kidneys, with the majority being eliminated in the urine as its glucuronide and sulfate (B86663) conjugates oup.comoup.comorst.edu. In rats, it has been demonstrated that 88% of an administered oral dose of chlorpyrifos is excreted in the urine within 48 hours oup.com. Of the metabolites present in urine, the glucuronide of TCPy was found to be the most abundant, accounting for approximately 80% of the excreted radiolabel oup.com. Another study in rats found that urinary excretion of TCPy released after enzymatic hydrolysis (indicative of conjugated forms like the glucuronide) accounted for 54% of the administered chlorpyrifos dose nih.govnih.gov.

In humans, a study with volunteers showed that an average of 70% of an oral dose of chlorpyrifos was excreted in the urine as TCPy, highlighting the importance of the renal route for the elimination of this metabolite orst.edu. The analysis of urine samples from the general population has consistently detected TCPy, indicating a baseline excretion of this compound nih.gov.

Salivary Excretion Dynamics of 3,5,6-Trichloro-2-pyridinol

The excretion of 3,5,6-Trichloro-2-pyridinol in saliva has been a subject of research for non-invasive biomonitoring. Studies have shown that TCPy is detectable in saliva following exposure to its parent compounds oup.comoup.com. The concentration of TCPy in saliva is highly correlated with the amount of unbound TCPy in plasma nih.govoup.com. The pharmacokinetics of TCPy in blood and saliva appear to mirror each other, with proportional area under the curve (AUC) values and similar elimination rates oup.com.

The partitioning of TCPy from blood to saliva is relatively consistent, with a median saliva/blood concentration ratio of approximately 0.049 in rats nih.govoup.com. This ratio does not seem to be significantly affected by the concentration of TCPy in the blood or the salivary flow rate nih.govoup.com. It is important to note that studies on salivary excretion have focused on the measurement of the parent metabolite, 3,5,6-Trichloro-2-pyridinol, and not its glucuronide conjugate. The analytical methods employed, such as gas chromatography/mass spectrometry (GC/MS) after derivatization, are designed to quantify the unconjugated form oup.comoup.com.

Fecal and Biliary Elimination Considerations for this compound

While renal excretion is the primary route of elimination, a smaller portion of 3,5,6-Trichloro-2-pyridinol and its metabolites are eliminated through the feces. In rats, approximately 10% of an orally administered dose of chlorpyrifos is excreted in the feces orst.edu.

Elimination Half-Life of 3,5,6-Trichloro-2-pyridinol and its Conjugates in Biological Matrices

The elimination half-life of 3,5,6-Trichloro-2-pyridinol (TCPy) has been determined in both humans and animal models. In a study involving human volunteers, the elimination half-life of TCPy was found to be approximately 27 hours, based on its clearance from the blood and elimination in the urine orst.edu.

Pharmacokinetic Modeling of this compound

Physiologically based pharmacokinetic (PBPK) models have been developed to simulate the absorption, distribution, metabolism, and elimination of chlorpyrifos and its major metabolites, including 3,5,6-Trichloro-2-pyridinol (TCPy) nih.govcdc.govgwu.edu. These models integrate data on physiology, biochemistry, and the physicochemical properties of the compounds to predict their concentrations in various tissues over time nih.govoup.com.

Table 1: Summary of Pharmacokinetic Parameters for 3,5,6-Trichloro-2-pyridinol (TCPy)

Parameter Value Species Matrix Source
Plasma Protein Binding ~98.5% Rat Plasma nih.govoup.com
Saliva/Blood Ratio 0.049 Rat Saliva/Blood nih.govoup.com
Elimination Half-Life 27 hours Human Blood/Urine orst.edu
Elimination Half-Life 24.66 hours Rat Blood nih.govnih.gov
Elimination Half-Life 3.6 - 6.3 hours Rat Blood cdc.gov

Compartmental and Physiologically Based Pharmacokinetic (PBPK) Models

The toxicokinetic profile of 3,5,6-trichloro-2-pyridinol (TCPy), and by extension its glucuronide conjugate, is most effectively understood through the lens of Physiologically Based Pharmacokinetic (PBPK) models developed for its parent compound, chlorpyrifos (CPF). nih.govepa.gov These sophisticated models are mathematical representations of physiological and biochemical processes that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. epa.gov

A PBPK/PD (pharmacodynamic) model has been developed for chlorpyrifos and its major metabolites, including TCPy. nih.gov This model framework is crucial as it integrates the metabolic pathway where CPF is converted to TCPy, which is then subject to Phase II metabolism, primarily forming this compound for excretion. oup.comoup.com Studies in Fischer 344 rats have shown that the vast majority of TCPy is conjugated before urinary excretion, with approximately 80% being the glucuronide conjugate. researchgate.net

The PBPK models for TCPy are often designed to link with existing CPF models. cdc.gov A typical TCPy model structure includes several compartments representing different tissues such as fat, brain, liver, and blood, as well as rapidly and slowly perfused tissues. cdc.gov The formation of TCPy from the metabolism of CPF and its oxon-intermediate is accounted for within these compartments. nih.govcdc.gov The subsequent clearance of TCPy, which includes its conjugation to the glucuronide form, is typically modeled as a first-order elimination process from the blood compartment into urine. cdc.gov

These models have been calibrated and validated using data from animal studies and human exposure scenarios. cdc.gov For instance, a PBPK model for TCPy was able to explain a high degree of the variation observed in blood and saliva concentrations in rats, and it also accurately predicted blood concentrations and urinary elimination in humans following a known oral dose of chlorpyrifos. cdc.gov

Table 1: Key Pharmacokinetic and Model Parameters for 3,5,6-Trichloro-2-pyridinol (TCPy)

ParameterValueSpecies/ContextSource
Urinary Metabolite Composition (Glucuronide)~80%Fischer 344 Rat researchgate.net
Urinary Metabolite Composition (Sulfate)~5%Fischer 344 Rat researchgate.net
Urinary Metabolite Composition (Free TCPy)~15%Fischer 344 Rat researchgate.net
Elimination Rate (Blood/Saliva)0.007 - 0.019 per hourRat oup.comnih.gov
Median Saliva/Blood Concentration Ratio0.049Rat oup.comnih.gov
Plasma Protein Binding98.5%Rat nih.gov
Model Fit (Blood & Saliva TCPy Variation Explained)82% & 87%Rat Model cdc.gov
Model Fit (Blood & Urine TCPy Variation Explained)>89%Human Model cdc.gov

Prediction of Internal Dosimetry from this compound Levels

The quantification of this compound, as the primary urinary metabolite of TCPy, is fundamental to predicting the internal dosimetry of the parent compound, chlorpyrifos. cdc.govnih.govresearchgate.net Biomonitoring for CPF exposure has historically focused on measuring major metabolites in urine. nih.gov Since the glucuronide conjugate is the predominant form of excreted TCPy, its measurement (typically after a hydrolysis step to convert it back to free TCPy) serves as a critical biomarker for assessing systemic exposure to CPF. researchgate.netnih.gov

PBPK models provide the necessary framework to extrapolate from these biomarker measurements back to the original internal dose of the parent compound. epa.govnih.gov By simulating the complex kinetic processes from initial exposure to final excretion, these models can correlate the concentration of TCPy found in a biological sample (like urine or saliva) with a specific CPF exposure level. oup.comnih.gov This process is often referred to as "back-estimation" or "reverse dosimetry."

For example, a validated PBPK model can use the quantity of TCPy measured in spot urine or saliva samples to estimate the total absorbed dose of CPF that would lead to that concentration. oup.comnih.gov This capability is invaluable for risk assessment, as it allows for the reconstruction of exposure scenarios from biomonitoring data. epa.gov The models account for inter-individual variability and different exposure routes, providing a more refined and biologically relevant assessment of internal dose than what can be inferred from external exposure measurements alone. nih.govepa.gov The successful simulation of TCPy kinetics in blood, urine, and saliva in both rats and humans strengthens the utility of using TCPy (and by extension, its glucuronide) levels as a quantitative tool for CPF biomonitoring and dosimetry estimation. cdc.gov The mean elimination half-life of TCPy in human urine has been estimated to be 26.9 hours. cdc.gov

Table 2: Urinary Metabolite Profile of 3,5,6-Trichloro-2-pyridinol (TCPy) in Fischer 344 Rats

Metabolite FormPercentage of Total Urinary TCPySource
Glucuronide Conjugate~80% researchgate.net
Sulfate Conjugate~5% researchgate.net
Free (Unconjugated) TCPy~15% researchgate.net

3,5,6 Trichloro 2 Pyridinol Glucuronide As a Biomarker of Exposure

Validation and Specificity of 3,5,6-Trichloro-2-pyridinol (B117793) as a Biomarker for Organophosphate Exposure

The utility of 3,5,6-trichloro-2-pyridinol (TCPy) as a biomarker for exposure to chlorpyrifos (B1668852) and chlorpyrifos-methyl (B1668853) is well-established through numerous validation studies. nih.govnih.govnih.gov Urine is the preferred biological matrix for biomonitoring contemporary pesticide exposures due to the ease of collection. nih.gov Analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography/tandem mass spectrometry (HPLC/tandem MS), have been developed and refined to accurately and sensitively quantify TCPy in urine. nih.govnih.govresearchgate.net These methods often involve an enzymatic hydrolysis step to release the conjugated forms of TCPy, including the glucuronide, ensuring a comprehensive measure of the total TCPy excreted. nih.govresearchgate.net

The specificity of TCPy as a biomarker is a key aspect of its reliability. While TCPy is the primary urinary metabolite of chlorpyrifos and chlorpyrifos-methyl, it is important to note that it is also a metabolite of the herbicide triclopyr (B129103). nih.govresearchgate.net However, the contribution of triclopyr to urinary TCPy levels is generally considered to be negligible in the general population. researchgate.net Furthermore, TCPy can also be present in the environment as a degradation product of chlorpyrifos, meaning exposure can occur directly to TCPy itself. nih.gov Despite these considerations, urinary TCPy is still regarded as the most specific and reliable biomarker for assessing exposure to chlorpyrifos and chlorpyrifos-methyl. nih.gov

Studies have demonstrated a strong correlation between exposure to chlorpyrifos and urinary TCPy levels. For instance, research on termiticide applicators showed a high and positive linear correlation between weekly mean airborne chlorpyrifos concentrations and weekly mean urinary TCPy levels. nih.gov This direct relationship supports the validity of using TCPy as a dosimeter to differentiate between groups with varying levels of exposure. nih.gov

Assessment of Human Exposure using 3,5,6-Trichloro-2-pyridinol Biomonitoring

Biomonitoring of 3,5,6-trichloro-2-pyridinol (TCPy) has been instrumental in assessing human exposure to chlorpyrifos in various populations and settings. This subsection details its application in occupational, environmental, and early-life exposure assessments.

Occupational Exposure Assessment

Occupational exposure to chlorpyrifos has been extensively studied using TCPy biomonitoring, particularly in agricultural and pest control workers. nih.govnih.gov These studies consistently show that workers who handle chlorpyrifos have significantly higher urinary TCPy levels compared to the general population. nih.gov

A study of termite control workers demonstrated a clear link between their work activities and urinary TCPy levels. The levels were observed to be higher during the busy season and corresponded to the length of the working period. nih.gov This research highlights the utility of TCPy in monitoring workplace exposures and the effectiveness of control measures. nih.gov

Another investigation involving termiticide applicators found that urinary TCPy levels ranged from 9.42 to 1960 µg/g creatinine. nih.gov The study also identified specific work practices, such as the duration of chlorpyrifos application and treatment of enclosed crawl spaces, as significant determinants of TCPy levels. nih.gov This kind of detailed exposure data is crucial for developing targeted interventions to reduce occupational pesticide exposure.

Occupational Exposure to Chlorpyrifos and Urinary TCPy Levels

Study PopulationKey FindingsReference
Termite Control WorkersUrinary TCPy levels were higher during the busy season and correlated with the duration of work. nih.gov
Termiticide ApplicatorsUrinary TCPy levels ranged from 9.42 to 1960 µg/g creatinine. Determinants included duration of application and treating enclosed spaces. nih.gov

Environmental and General Population Exposure Assessment

Biomonitoring of 3,5,6-trichloro-2-pyridinol (TCPy) has been crucial in evaluating exposure to chlorpyrifos in the general population, stemming from environmental sources. researchgate.net These exposures can occur through diet, residential pesticide use, and proximity to agricultural areas. nih.govresearchgate.net

Studies have consistently detected TCPy in the urine of individuals with no direct occupational exposure, indicating widespread, low-level exposure to chlorpyrifos or pre-formed TCPy in the environment. researchgate.netresearchgate.net For example, a study using data from the National Health and Nutrition Examination Survey (NHANES) found detectable levels of TCPy in a significant portion of the U.S. population. nih.gov

The implementation of regulatory measures, such as the residential phase-out of chlorpyrifos, has been shown to be effective in reducing exposure. A study in an inner-city cohort demonstrated a significant decline in indoor and personal air concentrations of chlorpyrifos and a corresponding decrease in internal dose, as measured by biomarkers, following the ban. nih.gov

General Population Exposure and Urinary TCPy Levels

PopulationKey FindingsReference
U.S. General Population (NHEXAS-MD)Dietary intake of chlorpyrifos accounted for about 7% of urinary TCPy. nih.gov
Inner-City Women (New York City)Residential chlorpyrifos ban led to a significant decrease in exposure and internal dose. nih.gov
General Population (Germany)Baseline excretion of TCPy was detected in all urine samples, with concentrations ranging from 0.27 to 6.6 µg/l. researchgate.net

Maternal, Fetal, and Early Childhood Exposure Biomarkers

The use of 3,5,6-trichloro-2-pyridinol (TCPy) as a biomarker has been particularly important in assessing prenatal and early childhood exposure to chlorpyrifos, periods of heightened vulnerability. nih.gov Studies have successfully measured TCPy in various biological samples from mothers and children to understand in-utero and early-life exposures.

In a New York City cohort, TCPy was measured in maternal spot urine samples during pregnancy, postnatal urine from both mothers and newborns, and in meconium. nih.gov The detection of TCPy in these matrices confirmed fetal exposure. The study also found that these biomarkers were reliable for distinguishing between groups with different levels of prenatal chlorpyrifos exposure. nih.gov

Another study highlighted the importance of considering the impact of even low-level exposures on thyroid hormone levels in different age groups, including adolescents. nih.gov This research underscores the value of TCPy biomonitoring in understanding potential health implications of early-life exposure to chlorpyrifos.

Factors Influencing 3,5,6-Trichloro-2-pyridinol Biomarker Levels

The interpretation of urinary 3,5,6-trichloro-2-pyridinol (TCPy) levels requires an understanding of the various factors that can influence its excretion and detection. These factors can introduce variability in biomarker measurements and are important considerations in exposure assessment.

Variability in Excretion and Detection

The excretion of TCPy can vary both within and between individuals. nih.gov One study on termiticide applicators found that for TCPy, the between-worker variability was six times greater than the within-worker variability. nih.gov This suggests that individual factors play a more significant role in TCPy levels than daily fluctuations in exposure for this occupational group. The relatively short elimination half-life of TCPy, estimated to be around 27 hours, also contributes to the variability in urinary concentrations. nih.govnih.gov

The timing of urine sample collection can also impact the detected levels of TCPy. Due to the short half-life of the parent compound, urinary metabolite concentrations can be highly dependent on the time elapsed since exposure. nih.govresearchgate.net For instance, one study noted that a single random urine sample might lead to misclassification of long-term exposure due to within-day fluctuations. researchgate.net

Genetic factors can also influence TCPy levels. A study of Indonesian farmers found that polymorphisms in the CYP2B6 gene, which is involved in chlorpyrifos metabolism, were a determinant of urinary TCPy concentrations. nih.govkoreascience.kr Individuals with certain genotypes exhibited different TCPy levels, suggesting a genetic influence on the susceptibility to chlorpyrifos exposure. nih.govkoreascience.kr Other factors such as smoking habits, body mass index, and the duration of pesticide spraying have also been identified as determinants of urinary TCPy levels. nih.govkoreascience.kr

Factors Influencing Urinary TCPy Levels

FactorInfluence on TCPy LevelsReference
Inter-Individual VariabilityBetween-worker variability was found to be six times higher than within-worker variability in one study. nih.gov
Elimination Half-LifeThe short half-life of approximately 27 hours contributes to fluctuations in urinary levels. nih.govnih.gov
Timing of Sample CollectionUrinary concentrations are highly dependent on the time elapsed since exposure. nih.govresearchgate.net
Genetic Polymorphisms (CYP2B6)Certain genotypes are associated with different urinary TCPy concentrations. nih.govkoreascience.kr
Lifestyle and Other FactorsSmoking, body mass index, and duration of pesticide application can influence TCPy levels. nih.govkoreascience.kr

Influence of Concurrent Chemical Exposures on Biomarker Utility

The utility of 3,5,6-trichloro-2-pyridinol (TCPy) and its glucuronide conjugate as a specific biomarker is significantly influenced by concurrent exposure to multiple chemical compounds that also metabolize to TCPy. The primary challenge arises because TCPy is not a unique metabolite to a single parent compound. It is the major urinary metabolite for the organophosphate insecticides chlorpyrifos and chlorpyrifos-methyl, as well as the herbicide triclopyr. nih.govwikipedia.org Consequently, the detection of TCPy glucuronide in urine confirms exposure to one or more of these pesticides, but cannot, by itself, distinguish the specific source of that exposure. researchgate.net

This lack of specificity is a critical consideration in human biomonitoring studies. For instance, a study of school children in Uruguay assessed exposure to multiple pesticides by measuring both TCPy (a specific metabolite of chlorpyrifos) and 3-phenoxybenzoic acid (a general biomarker for pyrethroids). nih.gov This approach acknowledges the reality of co-exposure to different classes of pesticides in the general population. nih.gov Similarly, research in Thailand investigating developmental delays in children found associations with chlorpyrifos, but also noted concurrent exposure to a wide range of other pesticides, including glyphosate, paraquat, carbosulfan, and mancozeb, complicating the attribution of effects to a single agent. f1000research.com

The interaction between the parent compound and its metabolite can also be a factor. A toxicological study revealed that TCPy can intensify the effects of its parent compound, chlorpyrifos. nih.gov The research, which focused on the paracrine function of Sertoli cells, found that TCPy and chlorpyrifos have synergistic interactions, highlighting the biological complexity of co-exposure to a parent pesticide and its metabolite. nih.gov

In occupational settings, while urinary TCPy levels have been shown to correlate with the intensity of chlorpyrifos application among termite control workers, the interpretation is still subject to variability. nih.govnih.gov Factors influencing exposure in these settings include the duration of application and the specific environment in which the pesticide is used (e.g., enclosed crawl spaces). nih.govscispace.com Therefore, while TCPy glucuronide is a reliable indicator of absorption of its parent compounds, attributing the measured levels to a single source or a specific exposure event requires careful consideration of all potential concurrent chemical exposures.

Impact of Dietary and Environmental Background Levels of 3,5,6-Trichloro-2-pyridinol

The interpretation of 3,5,6-trichloro-2-pyridinol (TCPy) glucuronide as a biomarker is further complicated by dietary and environmental background levels of pre-formed TCPy. researchgate.netresearchgate.net TCPy is not only formed in the body after exposure to parent pesticides but also exists independently in the environment as a degradation product of these pesticides. nih.govnih.gov Chlorpyrifos can be persistent in certain environments, where it breaks down into TCPy, which can then be found in soil and water. nih.govservice.gov.uk This environmental TCPy can be taken up by plants and enter the food chain, creating a direct dietary source of the metabolite that is independent of direct pesticide exposure. researchgate.net

A significant finding from the National Human Exposure Assessment Survey in Maryland (NHEXAS-MD) highlighted the substantial contribution of these background sources. researchgate.netnih.gov The study compared the amount of chlorpyrifos ingested through diet with the total amount of TCPy excreted in urine. The results showed that dietary intake of chlorpyrifos could only account for a small fraction of the total TCPy found in the participants' urine, suggesting that non-dietary routes or exposure to pre-formed TCPy are major contributors. researchgate.netnih.gov

Contribution of Dietary Chlorpyrifos to Urinary TCPy Levels (NHEXAS-MD Study)

ParameterValueSource
Mean Measured Chlorpyrifos Intake from Food0.46 µg/day nih.gov
Mean Estimated TCPy Excretion via Urine6.3 µg/day nih.gov
Percentage of Urinary TCPy from Dietary Chlorpyrifos~7% nih.gov

Furthermore, food processing and cooking methods can alter the levels of both the parent pesticide and the TCPy metabolite in food items. researchgate.net Research on produce fortified with chlorpyrifos demonstrated that cooking procedures like boiling, baking, and canning significantly affect residue levels. While these processes generally reduce the concentration of the parent chlorpyrifos, the concentration of TCPy can sometimes increase. For example, the canning process was found to increase TCPy levels in sweet potatoes and winter squash. researchgate.net Conversely, peeling produce like tomatoes can remove a substantial percentage of both chlorpyrifos and TCPy residues. researchgate.net These findings underscore the importance of considering dietary habits and food preparation methods when evaluating TCPy biomarker data.

Effect of Cooking on Chlorpyrifos and TCPy Levels in Produce

ProduceCooking/Processing MethodEffect on TCPy LevelsSource
Sweet PotatoesCanningIncreased by 68% researchgate.net
Winter SquashCanningIncreased by 38% researchgate.net
TomatoesPeelingReduced by 53.3% researchgate.net
ApplesBoiling/BakingChlorpyrifos reduced, TCPy change not specified researchgate.net
Green BeansBoilingChlorpyrifos reduced, TCPy change not specified researchgate.net

This widespread environmental presence and dietary contribution mean that a baseline level of TCPy is expected in the general population, which must be accounted for when assessing exposures from specific sources, whether occupational or residential. researchgate.net

Advanced Analytical Methodologies for 3,5,6 Trichloro 2 Pyridinol Glucuronide Quantification

Sample Preparation and Derivatization Strategies for 3,5,6-Trichloro-2-pyridinol (B117793) Glucuronide

Effective sample preparation is the cornerstone of accurately quantifying 3,5,6-Trichloro-2-pyridinol (TCP) derived from its glucuronide conjugate. This phase involves liberating the TCP molecule from its conjugated form and subsequently isolating it from complex biological matrices like urine or blood.

Hydrolysis of Glucuronide Conjugates: Acid and Enzymatic Approaches

To analyze the total TCP content, the glucuronide bond must first be broken. This is achieved primarily through acid or enzymatic hydrolysis, which releases the free TCP analyte.

Acid Hydrolysis: This is a common method where samples, typically urine, are treated with a strong acid and heated. oup.comresearchgate.net For instance, a semiautomated method utilizes a laboratory robotics system to add acid to urine samples to liberate TCP from its conjugates. oup.comresearchgate.net While effective, acid hydrolysis can be aggressive and may lead to the degradation of the target analyte or the formation of interfering artifacts, as the glucuronide conjugates can be unstable under acidic conditions.

Enzymatic Hydrolysis: A milder alternative involves the use of enzymes like β-glucuronidase/arylsulfatase. researchgate.net This approach specifically cleaves the glucuronide and sulfate (B86663) conjugates without the harsh conditions of acid treatment, potentially offering better selectivity and preserving the integrity of the analyte. researchgate.net

Solid-Phase Extraction and Liquid-Liquid Extraction Optimization

Once hydrolysis is complete, the freed TCP must be extracted and purified from the sample matrix.

Solid-Phase Extraction (SPE): This is a widely used technique for cleanup and concentration. After hydrolysis, the sample is passed through an SPE cartridge. nih.gov Common sorbents include C18 (octadecylsilane) or specialized polymers like polystyrol-divinylbenzene copolymers. nih.govnih.gov The TCP is retained on the cartridge while water-soluble impurities are washed away. The analyte is then eluted with a suitable organic solvent, such as 1-chlorobutane. nih.gov The use of hydrophilic-lipophilic balance (HLB) cartridges has also been recommended to improve recovery rates.

Liquid-Liquid Extraction (LLE): In this classic technique, an organic solvent immiscible with water is used to extract TCP from the aqueous sample. nih.gov Toluene is one solvent used for manual extraction following automated acid hydrolysis. oup.comresearchgate.net Another established LLE method for urine samples employs a dichloromethane-ethyl acetate (B1210297) (20:80, v/v) solution. nih.gov

Chromatographic Separation Techniques for 3,5,6-Trichloro-2-pyridinol Glucuronide

Following extraction and cleanup, advanced chromatographic techniques are employed to separate TCP from other components and quantify it with high sensitivity and specificity.

Gas Chromatography–Mass Spectrometry (GC-MS) with Negative-Ion Chemical Ionization

Gas chromatography-mass spectrometry is a robust technique for TCP analysis, though it requires a derivatization step to make the polar TCP molecule volatile enough for GC analysis. nih.govspkx.net.cn

The most common derivatization agent is N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which converts TCP into its more volatile tert-butyldimethylsilyl (t-BDMS) derivative. nih.govspkx.net.cnoup.comnih.gov This derivative is then analyzed by GC-MS, often using negative-ion chemical ionization (NCI). oup.comoup.comnih.gov NCI provides excellent sensitivity for electrophilic compounds like chlorinated phenols. oup.comoup.comnih.gov The mass spectrometer is typically operated in selected ion monitoring (SIM) mode, where it only detects specific fragment ions characteristic of the TCP derivative, enhancing selectivity and lowering detection limits. oup.comnih.gov For example, the dichloropyridinol fragment ions at m/z 161 are monitored for TCP quantification. oup.com

Table 1: Example GC-MS Method Parameters for TCP Analysis

Parameter Condition Source
Derivatization Reagent N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) nih.govspkx.net.cnnih.gov
GC Column DB-5 (30 m x 0.25-mm i.d., 0.25-µm film thickness) oup.com
Ionization Mode Negative-Ion Chemical Ionization (NCI) oup.comoup.comnih.gov
Detection Mode Selected Ion Monitoring (SIM) oup.comnih.gov
Monitored Ions (TCP) m/z 161 oup.com
Limit of Detection 0.05 µg/L to 8.3 µg/kg nih.govspkx.net.cn

| Limit of Quantitation | 0.1 µg/L to 1.0 ng/mL | oup.comnih.gov |

Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has emerged as a powerful alternative that often circumvents the need for derivatization. nih.govnih.gov This method offers high throughput and sensitivity.

In this approach, the extracted sample is injected directly into the UPLC system, where TCP is separated from matrix components on a C18 analytical column using a gradient elution of acetonitrile (B52724) and water. nih.govnih.gov The analyte then enters the tandem mass spectrometer, which is typically operated with an electrospray ionization (ESI) source in the negative ion mode. nih.govnih.gov Detection using multiple reaction monitoring (MRM) provides exceptional specificity, as it monitors a specific transition from a precursor ion to a product ion, minimizing the likelihood of interferences. nih.gov This high degree of automation and specificity allows for a sample throughput of over 100 samples per day. nih.gov

Table 2: Example UPLC-MS/MS Method Parameters for TCP Analysis

Parameter Condition Source
Chromatography Ultra-Performance Liquid Chromatography (UPLC) nih.gov
Column ACQUITY UPLC BEH C18 nih.gov
Mobile Phase Acetonitrile-water gradient nih.gov
Ionization Mode Electrospray Ionization (ESI), Negative Ion nih.govnih.gov
Detection Mode Selective Ion Recording (SIR) / Multiple Reaction Monitoring (MRM) nih.govnih.gov
Linear Range 0.005 - 0.4 mg/L nih.gov

| Limit of Detection | 0.41 µg/L | nih.gov |

Isotope Dilution Mass Spectrometry for High-Precision Quantification

To achieve the highest level of accuracy and precision, isotope dilution mass spectrometry is the gold standard. This technique corrects for analyte loss during sample preparation and for variations in instrument response. oup.comoup.comnih.gov

The method involves adding a known amount of a stable isotope-labeled internal standard to the sample at the beginning of the analytical procedure. oup.com For TCP analysis, standards such as ¹³C₂-TCP or ¹³C₂,¹⁵N-TCP are used. oup.comnih.govsigmaaldrich.com These labeled standards are chemically identical to the native analyte and behave similarly during extraction, derivatization, and chromatography. oup.comoup.com However, they have a different mass and can be distinguished by the mass spectrometer. oup.com By measuring the ratio of the response of the native analyte to that of the labeled standard, a highly accurate quantification can be achieved, as any procedural inconsistencies affect both the analyte and the standard equally. oup.comnih.gov This approach effectively compensates for matrix effects and variations in recovery, leading to reliable and reproducible results. oup.com For example, using a ¹³C₂-TCP internal standard, an average recovery of 93 ± 12% was demonstrated over a three-year period. oup.com

Method Validation, Quality Assurance, and Interlaboratory Harmonization

The reliable quantification of this compound is paramount for accurately assessing human exposure to its parent compounds, such as chlorpyrifos (B1668852). To ensure that analytical data are both accurate and comparable across different studies and laboratories, rigorous method validation, ongoing quality assurance, and interlaboratory harmonization efforts are essential. Analytical methods, whether based on chromatographic or immunochemical techniques, typically involve the enzymatic hydrolysis of the glucuronide conjugate to its aglycone, 3,5,6-trichloro-2-pyridinol (TCPy), which is then quantified. Consequently, validation and quality control procedures encompass the entire analytical process, including this critical hydrolysis step.

Method Validation

Method validation demonstrates that an analytical procedure is suitable for its intended purpose. For the quantification of this compound, this involves assessing several key performance characteristics, as outlined by international guidelines. These parameters ensure the method's reliability, precision, and accuracy.

Specificity and Selectivity: The method must be able to unequivocally measure the analyte in the presence of other components that are expected to be present in the sample matrix, such as urine. This is often confirmed by analyzing blank matrix samples and ensuring no significant interferences are observed at the retention time of the target analyte. For mass spectrometry-based methods, the use of specific precursor-to-product ion transitions provides high selectivity.

Linearity: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. Calibration curves are generated by analyzing standards at several concentration levels. A linear relationship is typically demonstrated by a high coefficient of determination (r²), often greater than 0.99. researchgate.netresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. sepscience.comund.edu These are crucial for low-level exposure assessment. For TCPy, methods have achieved LODs ranging from 0.05 µg/L to 0.12 µg/L and LOQs from 0.1 µg/L to 2.96 ng/mL, depending on the analytical technique employed. researchgate.netumweltbundesamt.atbipea.org

Accuracy and Recovery: Accuracy refers to the closeness of the measured value to the true value. It is often assessed through recovery experiments, where a known amount of the analyte is added (spiked) into a blank matrix and analyzed. The percentage of the spiked amount that is measured is the recovery. Acceptable recovery is typically within a range of 70-120%. csic.es Studies have reported mean recoveries for TCPy analysis to be high, for instance, an immunochemical method showed a mean recovery of 99.8%, and another study using GC-MS reported a relative recovery of 104%. bipea.orgbenchmark-intl.com

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels:

Intra-day precision (repeatability): The precision obtained under the same operating conditions over a short interval of time.

Inter-day precision (reproducibility): The precision obtained over an extended period, often on different days, with different analysts or equipment. For TCPy quantification, methods have demonstrated excellent precision, with RSDs often below 15%. researchgate.netfapas.com For example, one GC-MS method reported a within-series imprecision (RSD) of 4.2%. bipea.org

The following tables summarize validation parameters from various studies for the analysis of 3,5,6-trichloro-2-pyridinol, the analyte measured after hydrolysis of its glucuronide conjugate.

Validation Parameters for 3,5,6-Trichloro-2-pyridinol Quantification
AnalyteAnalytical MethodMatrixLinear RangeLODLOQReference
3,5,6-Trichloro-2-pyridinolGC-MSUrineNot Specified0.05 µg/L0.1 µg/L bipea.org
3,5,6-Trichloro-2-pyridinolImmunoassayUrineNot SpecifiedNot Specified2.96 ng/mL umweltbundesamt.at
3,5,6-Trichloro-2-pyridinolUPLC-MS/MSUrine1–100 ng/mL0.043 µg/mL0.135 µg/mL fapas.com
3,5,6-Trichloro-2-pyridinolHPLCWater0.5–500 µg/L0.05–0.12 µg/LNot Specified researchgate.net
3,5,6-Trichloro-2-pyridinolSurface Plasmon Resonance (SPR) ImmunosensorUrine0.0035-350.59 µg/L0.1-0.24 µg/LNot Specified csic.esnih.gov
Accuracy and Precision Data for 3,5,6-Trichloro-2-pyridinol Quantification
Analytical MethodAccuracy (Recovery %)Precision (RSD %)Reference
GC-MS104%4.2% (intra-day) bipea.org
Immunoassay99.8%9.5% (CV) benchmark-intl.com
UPLC-MS/MSWithin ± 5.40% (RE %)< 15% (intra- and inter-day) fapas.com
HPLCNot Specified0.26–2.62% (n=6) researchgate.net
Surface Plasmon Resonance (SPR) Immunosensor70-120%< 4.48% (intra-assay), < 3.5% (inter-assay) csic.es

Quality Assurance

Quality assurance (QA) comprises all the planned and systematic activities implemented within the quality system to provide confidence that a product or service will fulfill requirements for quality. nih.gov In the context of analyzing this compound, QA ensures the routine production of valid data. Key QA practices include:

Use of Quality Control (QC) Samples: QC samples are analyzed alongside study samples in every analytical batch. These typically include blank samples (to check for contamination) and matrix samples spiked with known concentrations of the analyte at low, medium, and high levels. The results for these QC samples must fall within predefined acceptance criteria for the batch to be considered valid. nih.gov

Internal Standards: The use of an isotopically labeled internal standard, such as a carbon-13 labeled version of TCPy, is a common practice, particularly in mass spectrometric methods. The internal standard is added to all samples, calibrators, and QC samples at a constant concentration early in the sample preparation process. It helps to correct for variability in extraction efficiency, matrix effects, and instrument response, thereby improving the accuracy and precision of the measurement.

Standard Operating Procedures (SOPs): All analytical procedures, from sample receipt and storage to final data reporting, should be meticulously documented in SOPs. This ensures that procedures are performed consistently over time and by different analysts.

Analyst Training and Proficiency: Laboratories must ensure that analysts are thoroughly trained and their proficiency is regularly assessed.

Interlaboratory Harmonization

To ensure that results from different laboratories are comparable, interlaboratory harmonization is crucial. This is often achieved through participation in proficiency testing (PT) or interlaboratory comparison (ILC) programs. umweltbundesamt.atumweltbundesamt.at In these programs, a central organizer distributes homogenous test materials (e.g., spiked urine samples) to multiple participating laboratories. benchmark-intl.comtms-lab.com Each laboratory analyzes the samples using their own methods and reports the results back to the organizer.

The organizer then performs a statistical analysis of all the submitted data. umweltbundesamt.at A common method for evaluating performance is the use of Z-scores, which measure how far a laboratory's result is from the consensus value (the mean or median of all results). A Z-score between -2.0 and +2.0 is generally considered satisfactory. benchmark-intl.com Regular participation in PT programs provides an objective assessment of a laboratory's performance and helps identify potential systematic errors or biases. fapas.com While large-scale PT programs specifically for this compound are not as common as for parent pesticides, the principles are directly applicable and are a cornerstone of quality management in biomonitoring studies. umweltbundesamt.at

Environmental Occurrence and Degradation of 3,5,6 Trichloro 2 Pyridinol and Its Implications for Glucuronide Research

Environmental Pathways Leading to 3,5,6-Trichloro-2-pyridinol (B117793) Formation

3,5,6-trichloro-2-pyridinol (TCP) is not typically introduced directly into the environment in large quantities. Instead, its presence is primarily the result of the degradation of several widely used parent compounds. nih.govmdpi.com The principal sources of TCP are the organophosphorus insecticides chlorpyrifos (B1668852) and chlorpyrifos-methyl (B1668853), as well as the herbicide triclopyr (B129103). nih.govmdpi.com

The primary pathway for the formation of TCP in the environment is through the hydrolysis of chlorpyrifos. nih.govresearchgate.net This process involves the cleavage of the phosphate (B84403) ester bond in the chlorpyrifos molecule, which can occur through both abiotic and biotic mechanisms. nih.govresearchgate.net Abiotic hydrolysis can be influenced by environmental conditions such as pH, with alkaline conditions in water and soil potentially accelerating the degradation of chlorpyrifos to TCP. nih.gov

Microbial activity plays a significant role in the transformation of chlorpyrifos to TCP. researchgate.net Various soil and aquatic microorganisms possess the enzymatic machinery to break down chlorpyrifos, leading to the formation of TCP as a major metabolite. researchgate.netnih.gov This enzymatic degradation is a key component of the environmental fate of chlorpyrifos. researchgate.net For instance, the fungal strain Cladosporium cladosporioides Hu-01 has been shown to metabolize chlorpyrifos, resulting in the transient accumulation of TCP before its further degradation. nih.gov Similarly, the bacterium Ochrobactrum sp. JAS2 can degrade chlorpyrifos, initially producing TCP. researchgate.net

The formation of TCP is a critical step in the environmental degradation of its parent compounds. While this transformation reduces the acute neurotoxicity associated with the parent organophosphate insecticides, it results in the formation of a persistent and mobile environmental contaminant. researchgate.net

Persistence and Transport of 3,5,6-Trichloro-2-pyridinol in Aquatic and Terrestrial Systems

Once formed, 3,5,6-trichloro-2-pyridinol exhibits significant persistence in the environment. researchgate.net Its persistence varies depending on environmental conditions and the matrix in which it is found.

In Terrestrial Systems: In soil, TCP is known to be persistent, with a reported half-life ranging from 65 to 350 days. researchgate.net The persistence of TCP can be influenced by soil type, organic matter content, microbial populations, and climatic conditions. Studies have shown that in some agricultural soils, a significant percentage of the parent compound, chlorpyrifos, can persist for weeks, with TCP concentrations ranging from 1% to 34% of the applied dose. tandfonline.com The persistence of TCP in soil raises concerns about its potential for long-term contamination and subsequent transport. researchgate.net

Due to its high water solubility, TCP has the potential to be mobile in soil and leach into groundwater. mdpi.com However, its mobility can be influenced by soil composition. The application of biochar to soil has been shown to increase the adsorption of TCP, thereby reducing its leaching potential. mdpi.com

In Aquatic Systems: In aquatic environments, TCP's high water solubility facilitates its transport. mdpi.com It can enter surface waters through runoff from agricultural areas where chlorpyrifos or triclopyr have been applied. Once in aquatic systems, its degradation can be influenced by factors such as sunlight (photodegradation) and microbial activity. While some microorganisms are capable of degrading TCP, its inherent stability can lead to its persistence in water bodies. nih.govebi.ac.uk The half-life of TCP in aquatic environments can be considerable, though specific values can vary widely based on local conditions. For example, the introduction of the fungal strain Cladosporium cladosporioides Hu-01 into a system has been shown to significantly reduce the half-life of TCP by 986.9 hours compared to non-inoculated controls. nih.gov

The following table summarizes the persistence of TCP in different environmental compartments:

Environmental CompartmentReported Half-Life/PersistenceKey Factors Influencing Persistence
Soil65 to 350 days researchgate.netSoil type, organic matter, microbial activity, temperature, moisture researchgate.nettandfonline.com
Aquatic SystemsCan be significantly reduced by microbial inoculation (e.g., by 986.9 hours) nih.govMicrobial populations, sunlight (photodegradation), water chemistry nih.govebi.ac.uk

Bioavailability and Environmental Biotransformation of 3,5,6-Trichloro-2-pyridinol in Organisms

The bioavailability of 3,5,6-trichloro-2-pyridinol in the environment is a key factor determining its potential for uptake and biotransformation by organisms. Its high water solubility suggests a general potential for bioavailability in aquatic and moist terrestrial environments. mdpi.com

Once absorbed by an organism, TCP undergoes biotransformation, a process that modifies its chemical structure. A primary pathway for the metabolism of TCP in vertebrates is conjugation, a Phase II metabolic reaction. oup.comresearchgate.net This process involves the attachment of an endogenous molecule to the TCP molecule, which generally increases its water solubility and facilitates its excretion from the body. wikipedia.org

One of the most significant conjugation reactions for TCP is glucuronidation. oup.comresearchgate.net In this process, UDP-glucuronosyltransferase enzymes catalyze the transfer of glucuronic acid from uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of TCP. wikipedia.org This results in the formation of 3,5,6-trichloro-2-pyridinol glucuronide. This glucuronide conjugate is more water-soluble than the parent TCP and can be more readily eliminated from the body in urine or bile. oup.comwikipedia.org The formation of this glucuronide is a key detoxification pathway in many organisms, including mammals. oup.comresearchgate.net

In addition to glucuronidation, TCP can also be conjugated with sulfate (B86663). oup.comresearchgate.net The relative importance of glucuronidation versus sulfation can vary depending on the species and the dose of TCP.

In environmental organisms, such as microorganisms, the biotransformation of TCP can lead to its complete degradation. Several fungal and bacterial species have been identified that can utilize TCP as a carbon source, breaking it down into smaller, less harmful compounds. researchgate.netnih.govnih.gov For instance, fungal isolates have demonstrated the ability to degrade between 62.2% and 92.6% of TCP within one week. nih.gov The epiphytic yeasts Rhodotorula glutinis and Rhodotorula rubra have also shown the capacity to biodegrade TCP. ebi.ac.uk

The following table outlines the biotransformation pathways of TCP in different organisms:

Organism TypePrimary Biotransformation PathwayResulting Metabolite(s)
Vertebrates (e.g., rats, humans)Phase II Conjugation (Glucuronidation, Sulfation) oup.comresearchgate.netThis compound, TCP-sulfate oup.comresearchgate.net
Microorganisms (Fungi, Bacteria)Degradation/Mineralization researchgate.netnih.govnih.govFurther breakdown products, potentially CO2 tandfonline.comebi.ac.uk

The study of this compound in biological monitoring is therefore directly informed by these environmental and biological processes. The presence of the glucuronide in an organism is a clear indicator of exposure to TCP, which in turn points to the presence of its parent compounds, such as chlorpyrifos, in the environment.

Emerging Research Directions and Future Perspectives on 3,5,6 Trichloro 2 Pyridinol Glucuronide

Genomic and Proteomic Influences on 3,5,6-Trichloro-2-pyridinol (B117793) Glucuronide Metabolism

The biotransformation of chlorpyrifos (B1668852) to TCPy and its subsequent glucuronidation are complex processes influenced by genetic and proteomic factors.

Genetic variations in cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of xenobiotics, can significantly impact the levels of TCPy in the body. jpmph.orgnih.gov One of the most studied polymorphisms is CYP2B6*6. jpmph.orgnih.govkoreascience.krnih.gov

The CYP2B6 enzyme is a primary catalyst in the bioactivation of chlorpyrifos to its more toxic oxon form, a step that precedes the formation of TCPy. jpmph.orgnih.gov The CYP2B66* allele is associated with lower expression levels of the enzyme. jpmph.orgnih.gov Consequently, individuals with the CYP2B66/6 genotype may have a reduced capacity to metabolize chlorpyrifos, leading to lower urinary concentrations of TCPy compared to those with the wild-type CYP2B61/1 genotype. jpmph.orgkoreascience.krnih.gov

A study conducted on Indonesian vegetable farmers demonstrated that individuals with the CYP2B61/1 genotype had higher urinary TCPy concentrations than those carrying the *1/6 or *6/6 genotypes. jpmph.orgkoreascience.krnih.gov This suggests that genetic makeup plays a significant role in the individual variability of chlorpyrifos metabolism and, by extension, the levels of its biomarker, TCPy. jpmph.orgnih.gov These findings highlight the importance of considering genetic factors in exposure and risk assessment.

Table 1: Influence of CYP2B6*6 Genotype on Urinary TCPy Levels

CYP2B6 GenotypeRelative TCPy ConcentrationImplication for Chlorpyrifos Metabolism
1/1HigherMore efficient bioactivation of chlorpyrifos.
1/6LowerReduced bioactivation capacity.
6/6LowerSignificantly reduced bioactivation capacity.

Development of Novel Non-Invasive Biomonitoring Tools for 3,5,6-Trichloro-2-pyridinol Glucuronide

The development of sensitive and non-invasive methods for biomonitoring is a key area of research. Urine is the most common matrix for measuring TCPy as a biomarker of exposure to its parent compounds. nih.govnih.gov However, recent research has explored the use of saliva as an alternative non-invasive sample. researchgate.net

Studies in rats have shown that TCPy can be detected in saliva, and its concentration is correlated with the unbound fraction in plasma. researchgate.net This suggests that saliva could be a viable medium for biomonitoring, offering a less invasive alternative to blood sampling and a potentially more convenient method than urine collection, especially in certain populations like children. researchgate.net

Furthermore, advancements in analytical techniques, such as the development of immunochemical methods using surface plasmon resonance (SPR)-based biosensors, are paving the way for rapid and on-site analysis of TCPy in urine samples. researchgate.net These novel tools could facilitate larger-scale biomonitoring studies and provide more immediate feedback for exposure assessment and intervention.

Integration of this compound Data in Advanced Exposure and Risk Models

Human biomonitoring data, including urinary levels of TCPy, are increasingly being integrated into sophisticated models to refine exposure and risk assessments. mdpi.com These models combine information on exposure pathways, metabolism, and toxicity to provide a more comprehensive picture of the potential health risks associated with chemical exposures.

By incorporating TCPy data, researchers can move beyond relying solely on external exposure estimates (e.g., dietary intake or environmental measurements) and instead use a biomarker of internal dose. mdpi.com This approach accounts for inter-individual variability in absorption, metabolism, and excretion. nih.govmdpi.com

For instance, comparing exposure estimates derived from food monitoring data with those from human biomonitoring of TCPy has helped to validate and improve risk assessment models for chlorpyrifos. mdpi.com This integrated approach allows for a more accurate characterization of exposure levels within a population and helps to identify potential sources of exposure that may have been previously overlooked.

Longitudinal Studies and Temporal Variability of 3,5,6-Trichloro-2-pyridinol Biomarker Levels

Understanding the temporal variability of biomarkers is crucial for designing and interpreting epidemiological studies. Longitudinal studies, which involve repeated measurements of TCPy in the same individuals over time, have provided valuable insights into the consistency of exposure.

Research has shown that there can be significant within-person variability in urinary TCPy concentrations. insp.mxresearchgate.net For example, a study of pregnant women found that the intraclass correlation coefficient (ICC), a measure of the reliability of repeated measures, was moderate for TCPy levels across trimesters. insp.mxnih.gov This indicates that a single spot urine sample may not be fully representative of an individual's long-term average exposure.

These findings have important implications for exposure assessment in epidemiological research. Studies with multiple measurements per individual can provide a more accurate classification of exposure and increase the statistical power to detect associations with health outcomes. researchgate.net

Exploration of Other Conjugates of 3,5,6-Trichloro-2-pyridinol (e.g., Sulfates, Glycosides)

While glucuronidation is a major metabolic pathway for TCPy, the exploration of other potential conjugates, such as sulfates and glycosides, is an emerging area of interest. The formation of various conjugates can be influenced by the specific enzymes present in an individual, which can vary due to genetic factors.

The primary analytical approach for measuring TCPy in urine involves acid hydrolysis to release the conjugated forms before quantification. researchgate.net This indicates that a significant portion of TCPy is excreted as conjugates. While glucuronides are considered the main form, the presence and toxicological significance of other conjugates like sulfates are not as well characterized.

Further research into these alternative metabolic pathways could provide a more complete understanding of the detoxification processes for TCPy and its parent compounds. Identifying and quantifying other conjugates could also lead to the development of a more comprehensive panel of biomarkers for assessing exposure and potential health risks.

Q & A

Q. What analytical methodologies are validated for quantifying 3,5,6-Trichloro-2-pyridinol glucuronide in biological matrices?

Capillary gas chromatography coupled with mass selective detection (GC-MSD) is a validated method for quantifying TCPy and its derivatives in biological tissues. For example, a study achieved recoveries of 92±9% for TCPy in fish tissues with a limit of quantification (LOQ) of 0.01 µg/g, using derivatization to improve sensitivity . High-resolution mass spectrometry (HRMS) is also effective for detecting TCPy in complex matrices like gastric fluid, enabling precise annotation via accurate mass and fragmentation patterns .

Q. How does this compound form, and what is its role in detoxification?

TCPy is a primary metabolite of chlorpyrifos, an organophosphate insecticide. Its glucuronide conjugate forms via Phase II metabolism, where UDP-glucuronosyltransferases (UGTs) catalyze the addition of glucuronic acid to TCPy, enhancing water solubility for renal excretion . This conjugation reduces TCPy's bioavailability and toxicity, as observed in urinary biomarker studies .

Q. What are the key challenges in isolating this compound from environmental or biological samples?

Challenges include matrix interference (e.g., lipids in biological tissues) and the instability of glucuronide conjugates under acidic conditions. Solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges and methanol-based elution is recommended to improve recovery rates. Stability studies suggest storing samples at -80°C to prevent enzymatic hydrolysis of the glucuronide bond .

Advanced Research Questions

Q. How can researchers address discrepancies in reported half-lives of 3,5,6-Trichloro-2-pyridinol in soil and aquatic systems?

Discrepancies arise from variations in experimental conditions (e.g., pH, microbial activity, organic carbon content). For instance, TCPy’s half-life in soil ranges from 30–120 days depending on adsorption to eroding soil particles versus dissolution in runoff water . Controlled microcosm studies with standardized parameters (e.g., OECD Guideline 307) are critical for reconciling data .

Q. What experimental designs are optimal for evaluating the carcinogenic potential of this compound in longitudinal biomonitoring studies?

Cohort studies should integrate repeated measurements of TCPy glucuronide in urine (reflecting recent exposure) with serum biomarkers of oxidative stress (e.g., 8-OHdG). Confounding factors like concurrent pesticide exposure can be addressed via multivariate regression. A California biomonitoring program demonstrated dose-response correlations between TCPy levels and neurodevelopmental outcomes, providing a model for cancer risk studies .

Q. How do inter-laboratory variations in analytical recovery rates impact the interpretation of TCPy glucuronide exposure data?

Recovery rate variability (e.g., 70–120% in GC-MSD assays) can skew exposure estimates, particularly in low-concentration samples. Harmonizing protocols—such as using isotopically labeled internal standards (e.g., ¹³C₃-TCPy)—improves precision. A 1997 validation study achieved 92±9% recovery for TCPy by standardizing derivatization and calibration curves .

Q. What mechanistic insights explain the inconsistent microbiota-mediated degradation rates of TCPy glucuronide across human populations?

Gut microbiota β-glucuronidase activity varies due to genetic diversity and dietary factors. In vitro fecal incubation assays show that TCPy glucuronide deconjugation rates correlate with Bacteroides and Clostridium abundances. Metagenomic sequencing and targeted inhibition of bacterial enzymes (e.g., using inhibitors like D-saccharic acid 1,4-lactone) can clarify these dynamics .

Methodological Considerations Table

ChallengeSolutionReference
Low sensitivity in TCPy detectionUse isotopically labeled internal standards (e.g., ¹³C₃-TCPy)
Matrix interference in biological samplesSPE with HLB cartridges and methanol elution
Glucuronide instabilityStore samples at -80°C; avoid acidic hydrolysis
Inter-laboratory variabilityHarmonize derivatization protocols and calibration

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.